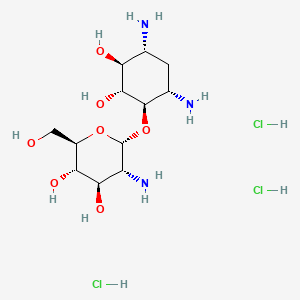

Paromamine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paromamine trihydrochloride is a robust antibiotic product used for research purposes related to bacterial infections . It exerts its antimicrobial prowess by impeding the synthesis of bacterial proteins through its affinitive binding to the ribosome .

Synthesis Analysis

Paromamine is a vital and common intermediate in the biosynthesis of 4,5 and 4,6-disubstituted 2-deoxystreptamine (DOS)-containing aminoglycosides . An engineered Escherichia coli system has been developed for the heterologous production of paromamine . Additionally, an improved synthesis of paromamine has been described in a paper .Molecular Structure Analysis

The molecular formula of this compound is C12H26ClN3O7 . Its molecular weight is 359.8 or 432.72 , depending on whether the weight of the three hydrochloride ions is included.Chemical Reactions Analysis

AprD4, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the C3’-deoxygenation of paromamine to form 4’-oxo-lividamine . This 1,2-diol dehydration is a key step in the biosynthesis of several C3’-deoxy-aminoglycosides .Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It is a solid substance with an off-white to pale brown color .Scientific Research Applications

Paromamine is an essential component in the synthesis of various antibiotics. It acts as a common and antibacterial moiety in drugs like paromomycin and kanamycin C (Umezawa, Miyazawa, & Tsuchiya, 1972).

It has been synthesized through various chemical processes, highlighting its significance in medicinal chemistry. One method involves condensing deoxystreptamine with acetobromoglucosamine (Umezawa & Koto, 1966).

Paromamine derivatives have been studied for their potential in modifying RNA structures, particularly in the context of antibiotic resistance (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).

The role of paromamine in stimulating mistranslation in eukaryotic organisms has been explored, which could be useful for understanding and potentially manipulating genetic expression (Palmer & Wilhelm, 1978).

Paromamine's interaction with bacterial ribosomal RNA and its derivatives’ impact on RNA target recognition has been a subject of research, which is crucial in developing new antibiotics (Simonsen et al., 2002).

Research has also been conducted on the biosynthesis of paromamine and its derivatives in genetically engineered organisms like Escherichia coli, which could lead to novel methods of antibiotic production (Kurumbang, Liou, & Sohng, 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBUYCLHSMNAGW-MHFNDSQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl3N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.